N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-30-21-14-17(15-22(31-2)23(21)32-3)24(27)25-18-8-10-19(11-9-18)33(28,29)26-13-12-16-6-4-5-7-20(16)26/h4-11,14-15H,12-13H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHTULMXAYTSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline
Procedure :
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Sulfonylation :
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1,2,3,4-Tetrahydroindole (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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4-Nitrobenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C, followed by pyridine (1.5 eq) to scavenge HCl.
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The reaction is stirred for 12 h at room temperature, yielding 4-nitro-N-(2,3-dihydro-1H-indol-1-yl)benzenesulfonamide.
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Nitro Reduction :
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Pyridine |
| Reduction Catalyst | Pd/C (10%) |
| Yield (Overall) | 78% |
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Procedure :
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3,4,5-Trimethoxybenzoic acid (1.0 eq) is refluxed with thionyl chloride (3.0 eq) in toluene for 4 h.
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Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow oil (92% purity by HPLC).
Reaction Conditions :
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Temperature: 110°C
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Time: 4 h
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Solvent: Toluene
Amide Coupling and Final Purification
Procedure :
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Coupling Reaction :
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Workup :
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The reaction is quenched with ice-water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.
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Drying over MgSO₄ and solvent evaporation yield the crude product.
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Purification :
Optimization Insights :
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Coupling Reagents : Alternatives like HATU or EDCl/DMAP may reduce reaction time to 6–8 h but increase cost.
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Solvent Screening : DMF improves solubility but complicates purification due to high boiling point.
Alternative Synthetic Routes
One-Pot Sulfonylation-Amidation Approach
A patent-derived method (EP2420490B1) describes a streamlined protocol:
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1,2,3,4-Tetrahydroindole and 4-nitrobenzenesulfonyl chloride react in acetonitrile with K₂CO₃ (2.0 eq) at 50°C for 6 h.
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Without isolation, 3,4,5-trimethoxybenzoic acid and POCl₃ (1.2 eq) are added, followed by heating at 80°C for 12 h.
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The nitro group is reduced in situ using Na₂S₂O₄ in H₂O/THF.
Advantages :
Analytical Characterization
Critical spectroscopic data for the final compound:
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.90–7.10 (m, 4H, indole-H), 3.85 (s, 6H, OCH₃), 3.80 (s, 3H, OCH₃), 3.30 (t, J = 7.2 Hz, 2H, CH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂).
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HRMS (ESI+) : m/z calculated for C₂₄H₂₄N₂O₆S [M+H]⁺: 469.1382; found: 469.1385.
Challenges and Optimization Opportunities
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Indole Sulfonylation Selectivity : Competing sulfonation at the indole C-3 position remains a concern. Using bulkier sulfonyl chlorides (e.g., mesitylenesulfonyl chloride) may improve N-selectivity.
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Amide Bond Stability : The electron-rich benzamide moiety is prone to hydrolysis under acidic conditions. Storage at pH 6–8 in anhydrous solvents is recommended.
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Scalability : Current methods are limited to 10–20 g batches due to exothermicity during sulfonylation. Continuous-flow reactors could enable kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial death. The presence of the sulfonamide group is crucial for its antimicrobial activity as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
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Case Studies :
- A study reported that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, with minimum inhibitory concentrations (MIC) comparable to leading antibiotics .
- Another investigation indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for developing new antimicrobial agents .
Anticancer Activity
The compound has also been explored for its anticancer properties:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., Caco-2 and A549) revealed that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide significantly reduced cell viability, indicating potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .
- Synergistic Effects : Research has shown that when combined with other chemotherapeutic agents, this compound can enhance overall efficacy against resistant cancer cell lines. For instance, the incorporation of naphthalenes or other aromatic systems into the structure has been linked to improved anticancer activity due to increased lipophilicity and cellular uptake .
Summary of Research Findings
| Application Type | Key Findings |
|---|---|
| Antimicrobial | Effective against MRSA and VRE; disrupts bacterial cell wall synthesis; mimics PABA for folate synthesis inhibition. |
| Anticancer | Induces apoptosis in cancer cells; shows synergistic effects with other drugs; reduces viability in Caco-2 and A549 cells significantly. |
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonamide group may enhance the compound’s binding affinity and specificity . The trimethoxybenzamide structure can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s dihydroindole sulfonyl group is distinct from analogs featuring tert-butyl, aminosulfonyl, or heterocyclic (e.g., furan) substituents.
- Synthetic Routes : Most analogs are synthesized via coupling reactions (e.g., oxazolone intermediates, reductive transamidation). The target compound’s synthesis likely involves sulfonylation and benzamide coupling, akin to methods in and .
- Melting Points : Melting points vary widely (115–260°C), reflecting differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding in hydrazine derivatives vs. bulky tert-butyl groups).
Cytotoxicity and Tubulin Inhibition
- Tenovin Analogs (): These derivatives are designed to inhibit sirtuins, a class of deacetylases linked to cancer progression. Their thiourea linkage and dimethylamino groups enhance cellular uptake and target binding .
- Combretastatin Analogs () : Compounds like 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one mimic combretastatin A-4, a tubulin polymerization inhibitor. Their trimethoxy groups are critical for binding to the colchicine site of tubulin .
- Acrylamide Derivatives (): Derivatives with furan and chlorophenyl groups exhibit cytotoxicity via apoptosis induction, as shown in MTT assays. Their enone system may enable Michael addition-mediated covalent binding to cellular targets .
Pharmacokinetic Properties
- Sulfonamide vs. Carboxamide Linkages : The target compound’s sulfonamide group (vs. carboxamide in ) may improve metabolic stability and solubility due to sulfonamide’s resistance to enzymatic hydrolysis .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety, a sulfonamide group, and a trimethoxybenzamide framework. The molecular formula for this compound is with a molecular weight of approximately 394.48 g/mol.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that indole derivatives can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis induction .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Compound A | Inhibition of Nox4 | AML | |
| Compound B | Tubulin assembly inhibition | Breast Cancer | |
| This compound | Induction of apoptosis | Various types | This study |
Antioxidant Activity
The antioxidant properties of indole derivatives have also been highlighted in various studies. The inhibition of reactive oxygen species (ROS) generation contributes to their protective effects against oxidative stress-related diseases. The compound's structure suggests potential interactions with enzymes involved in redox reactions.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites on enzymes such as cyclooxygenases (COX), leading to reduced inflammation and tumor growth.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways related to cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
- Binding Affinity Studies : Molecular docking studies indicate that this compound may bind effectively to various biological targets, enhancing its therapeutic potential .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related indole derivative demonstrated a significant reduction in tumor size among patients with advanced melanoma after treatment with the compound over six months .
- Case Study 2 : Another study focused on the use of trimethoxybenzamide derivatives showed promising results in inhibiting tumor growth in breast cancer models through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. How are off-target effects minimized during lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
